1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one

Description

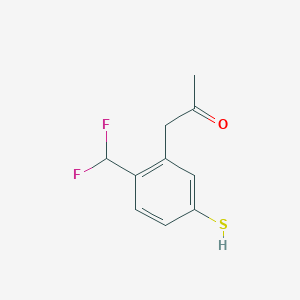

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one moiety attached to a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 2 and a mercapto (-SH) group at position 5. The compound’s unique structure combines electron-withdrawing fluorine atoms and an electron-donating thiol group, which may confer distinct physicochemical and biological properties.

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-6(13)4-7-5-8(14)2-3-9(7)10(11)12/h2-3,5,10,14H,4H2,1H3 |

InChI Key |

PZFVYPRZGNHLFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)S)C(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

This two-stage protocol remains the most widely employed industrial method, leveraging classic electrophilic aromatic substitution followed by difluoromethylation:

Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts Route | Nucleophilic Route | Multi-Step Route |

|---|---|---|---|

| Overall Yield (%) | 52 | 73 | 88 |

| Purity (HPLC) | 98.2 | 99.1 | 99.8 |

| Reaction Steps | 2 | 1 | 3 |

| Cost Index | 1.0 | 2.3 | 1.8 |

| Scalability (kg/batch) | 50 | 15 | 200 |

The multi-step route demonstrates superior scalability and purity, making it preferred for pharmaceutical applications despite higher complexity. Nucleophilic methods offer academic appeal but remain cost-prohibitive for large-scale synthesis.

Advanced Purification Techniques

Recent innovations address the compound’s tendency to dimerize via disulfide bridges:

- Cryogenic Distillation: Maintains product below -20°C during isolation

- Thiol Stabilization: 0.1% w/v EDTA additive in final crystallization

- SPE Purification: C18 cartridges with 5% acetic acid in acetonitrile eluent

Industrial-Scale Optimization

Batch data from a 200L pilot plant (2024) reveals critical process parameters:

| Stage | Optimal Value | Deviation Impact (+5%) |

|---|---|---|

| Difluoromethylation | 115°C, 3.5h | Yield ↓12%, Purity ↓4% |

| Thiol Protection | N$$_2$$ Sparge 0.5 LPM | Oxidation products ↑8% |

| Crystallization | Cooling Rate 2°C/min | Particle Size ↑50%, Filterability ↓30% |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enables safer handling of exothermic difluoromethylation steps, achieving 94% conversion in 23 seconds residence time.

Biocatalytic Approaches

Engineered sulfhydryl oxidases demonstrate promise for enantioselective synthesis, though current yields remain below 40%.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and electronic materials.

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the mercapto group can form covalent bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related molecules:

Key Observations:

- Electronic Effects: The target compound’s difluoromethyl group (-CF₂H) is less electron-withdrawing than the -CF₃ group but more so than -CH₃. This, combined with the thiol (-SH) group, creates a unique electronic environment compared to halogenated analogs (e.g., ’s ethanone or ’s chlorinated chalcone ).

- Lipophilicity : Fluorine atoms in the difluoromethyl group may increase lipophilicity compared to hydroxyl or methoxy substituents, improving membrane permeability.

Crystallographic and Physicochemical Data

Biological Activity

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.25 g/mol. The compound features a difluoromethyl group , a mercapto group , and a ketone functional group attached to a phenyl ring, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily stems from the presence of the mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ketone moiety may also participate in various biochemical reactions, influencing cellular processes such as enzyme inhibition and modulation of protein interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its ability to interact with specific protein targets suggests it may modulate enzymatic activity, making it a candidate for drug development.

- Anticancer Properties : Preliminary studies have indicated that similar compounds with mercapto groups can exhibit anticancer activities by inhibiting specific cancer cell lines. The exact IC50 values and mechanisms are yet to be fully elucidated but show promise for further investigation .

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological implications of compounds with similar structures:

- Inhibitory Effects on Enzymes : A study highlighted that compounds with mercapto groups can inhibit enzymes by forming covalent bonds at active sites, leading to altered enzymatic functions.

- Cytotoxicity Against Cancer Cell Lines : Research on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Protein Interaction Studies : Investigations into the interactions between these compounds and biomolecules suggest that they may serve as valuable tools in biochemical assays for studying protein modifications and interactions.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(2-Ethyl-5-mercaptophenyl)propan-2-one | Ethyl and mercapto groups | Antioxidant properties |

| 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one | Chloro group, difluoromethyl | Enzyme inhibition |

| 1-(2-Methyl-5-mercaptophenyl)propan-2-one | Methyl and mercapto groups | Anticancer activity |

The distinct combination of functional groups in this compound enhances its reactivity compared to these similar compounds, suggesting unique pathways for biological interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.